molecular formula C15H18ClNOS B13759777 Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride CAS No. 7349-48-6

Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride

Cat. No.: B13759777
CAS No.: 7349-48-6
M. Wt: 295.8 g/mol
InChI Key: MSEIVYRGQGGLDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride typically involves the following steps:

    Formation of the Benzothiophene Ring: This can be achieved through the cyclization of appropriate precursors such as 2-chlorothiophene with a suitable base.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction using piperidine and a suitable electrophile.

    Formation of the Ketone: The ketone functionality can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt using hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted benzothiophenes.

Scientific Research Applications

Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with unique electronic properties.

Mechanism of Action

The mechanism of action of Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride involves its interaction with specific molecular targets. The piperidine moiety can interact with receptors or enzymes, modulating their activity. The benzothiophene ring can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzo(b)thiophene: Lacks the piperidine moiety.

    Piperidinomethyl ketone: Lacks the benzothiophene ring.

    Benzothiazole derivatives: Similar heterocyclic structure but with a nitrogen atom in the ring.

Uniqueness

Benzo(b)thien-3-yl piperidinomethyl ketone hydrochloride is unique due to the combination of the benzothiophene and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

7349-48-6

Molecular Formula

C15H18ClNOS

Molecular Weight

295.8 g/mol

IUPAC Name

1-(1-benzothiophen-3-yl)-2-piperidin-1-ium-1-ylethanone;chloride

InChI

InChI=1S/C15H17NOS.ClH/c17-14(10-16-8-4-1-5-9-16)13-11-18-15-7-3-2-6-12(13)15;/h2-3,6-7,11H,1,4-5,8-10H2;1H

InChI Key

MSEIVYRGQGGLDG-UHFFFAOYSA-N

Canonical SMILES

C1CC[NH+](CC1)CC(=O)C2=CSC3=CC=CC=C32.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.